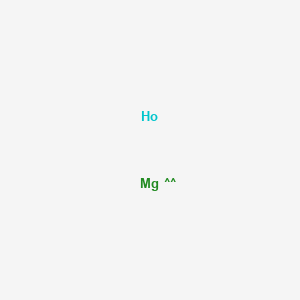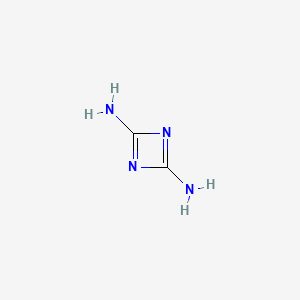
CID 71354622
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 71354622 is a chemical compound with unique properties and applications. It has garnered significant interest in various scientific fields due to its distinctive chemical structure and reactivity.
準備方法
The synthesis of CID 71354622 involves several steps, including specific reaction conditions and reagents. The preparation methods can be categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: Specific conditions such as temperature, pressure, and catalysts are employed to facilitate the reactions.
Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.
Automation: Implementing automated systems to control reaction parameters and ensure consistency.
Quality Control: Rigorous quality control measures are in place to maintain the integrity of the final product.
化学反応の分析
CID 71354622 undergoes various chemical reactions, each with specific reagents and conditions.
Types of Reactions
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts may be used to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
CID 71354622 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent in various synthetic reactions. Its unique reactivity makes it valuable for creating complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interaction with biological molecules.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may have applications in drug development and treatment of diseases.
Industry
In industrial applications, this compound is used in the production of materials and chemicals. Its properties make it suitable for various manufacturing processes.
作用機序
The mechanism of action of CID 71354622 involves its interaction with specific molecular targets and pathways.
Molecular Targets
This compound targets specific molecules within cells, influencing their function and activity.
Pathways Involved
The pathways involved in the action of this compound include signaling pathways and metabolic processes. Its effects on these pathways can lead to various biological outcomes.
特性
分子式 |
OSnW |
|---|---|
分子量 |
318.55 g/mol |
InChI |
InChI=1S/O.Sn.W |
InChIキー |
TXPDMOOYDRZBLA-UHFFFAOYSA-N |
正規SMILES |
O=[W].[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


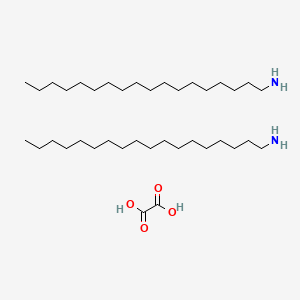

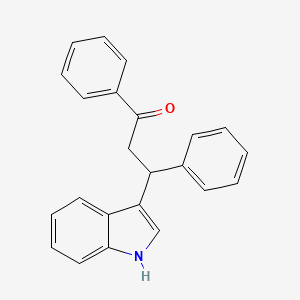
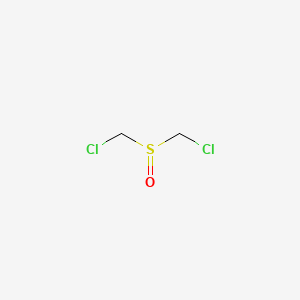


![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

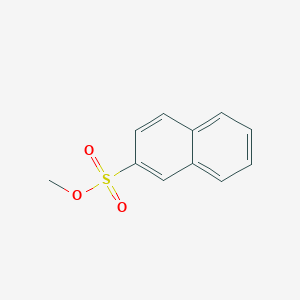
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)


